3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid
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Overview
Description
3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C15H19FO2. It is characterized by a cyclohexyl group attached to a propanoic acid backbone, with a fluorophenyl substituent at the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: Cyclohexyl bromide and 4-fluorobenzaldehyde.
Grignard Reaction: Cyclohexyl bromide is reacted with magnesium in dry ether to form cyclohexylmagnesium bromide.
Aldol Condensation: The Grignard reagent is then reacted with 4-fluorobenzaldehyde to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding ketone using an oxidizing agent such as PCC (Pyridinium chlorochromate).
Reduction: The ketone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Esterification: The alcohol is esterified with propanoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: PCC, KMnO4 (Potassium permanganate).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or receptor binding, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)propanoic acid: Lacks the cyclohexyl group, leading to different chemical and biological properties.
3-Cyclohexylpropanoic acid: Lacks the fluorophenyl group, affecting its reactivity and applications.
4-Fluorophenylacetic acid: Has a different backbone structure, resulting in distinct chemical behavior.
Uniqueness
3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid is unique due to the presence of both the cyclohexyl and fluorophenyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-cyclohexyl-2-(4-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJXBJLIDPBGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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